molecular formula C18H26N2O3 B5554396 N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide

N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No.: B5554396
M. Wt: 318.4 g/mol
InChI Key: JCZQYGZFDVSKDP-UHFFFAOYSA-N
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Description

N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.19434270 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • The Bischler-Napieralski reaction has been applied to synthesize various benzamide derivatives, including those structurally similar to N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide. For instance, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield specific pyrrole derivatives, showcasing a methodology potentially applicable to the synthesis of related benzamide compounds (Browne, Skelton, & White, 1981).

Applications in Coordination Chemistry

  • Benzamide derivatives have been incorporated into metalloligands, which are used to coordinate with metals like copper. These metalloligands, when combined with lanthanide salts, form complexes that exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behavior. This suggests potential applications in magnetic materials and molecular electronics (Costes, Vendier, & Wernsdorfer, 2010).

Crystal and Molecular Structure Studies

  • Crystallographic analysis of benzamide derivatives offers insights into molecular structures and potential interactions. The study of the crystal and molecular structure of similar benzamide compounds can inform the understanding of intermolecular interactions and stability, which is crucial for the development of pharmaceuticals and materials science (Prasad et al., 1979).

Designing Histone Deacetylase Inhibitors

  • Benzamide derivatives have been used in the design of histone deacetylase (HDAC) inhibitors. These compounds play a significant role in cancer treatment, as they can inhibit cancer cell proliferation and induce apoptosis. The development of such inhibitors can be informed by the structural and functional properties of similar benzamide compounds (Zhou et al., 2008).

Involvement in Novel Synthesis Reactions

  • Benzamide derivatives have been involved in unique synthesis reactions, like the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. This demonstrates the role of similar compounds in developing new synthetic methodologies, potentially leading to novel compounds for various applications (Tran, Li, Driess, & Hartwig, 2014).

Colorimetric Sensing of Anions

  • Benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions. This implies potential applications in analytical chemistry, where similar benzamide compounds could be used as sensors due to their ability to exhibit color changes in response to specific ions (Younes et al., 2020).

Development of Antihypertensive Agents

  • Research on benzamide derivatives has led to the development of novel antihypertensive agents. This indicates the potential of similar benzamide compounds in the pharmaceutical industry for developing new treatments for hypertension and related cardiovascular conditions (Cassidy et al., 1992).

Properties

IUPAC Name

N-(1-carbamoylcyclopentyl)-3-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,23)11-8-13-6-5-7-14(12-13)15(21)20-18(16(19)22)9-3-4-10-18/h5-7,12,23H,3-4,8-11H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZQYGZFDVSKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2(CCCC2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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